benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride
Description
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is a synthetic organic compound characterized by a benzyl carbamate group linked to a branched diaminopropyl chain, with two hydrochloride counterions. Its molecular structure includes:
- Diaminopropyl chain: Enhances solubility in aqueous environments and facilitates interactions with biological targets via hydrogen bonding.
- Dihydrochloride salt: Improves aqueous solubility and stability under physiological conditions.
Properties
Molecular Formula |
C14H25Cl2N3O2 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
benzyl N-[3-(3-aminopropylamino)propyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C14H23N3O2.2ClH/c15-8-4-9-16-10-5-11-17-14(18)19-12-13-6-2-1-3-7-13;;/h1-3,6-7,16H,4-5,8-12,15H2,(H,17,18);2*1H |
InChI Key |
ABMOAVYSTGCMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCNCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Benzyl chloroformate (Cbz-Cl): Used for carbamate formation
- 3-(3-Aminopropyl)amine (diaminopropane): Provides the polyamine chain
- Protecting groups: Such as tert-butoxycarbonyl (Boc) for selective amine protection
- Hydrochloric acid: For salt formation
- Solvents: Typically dichloromethane, tetrahydrofuran, ethanol, or dimethylformamide (DMF)
Stepwise Synthetic Procedure
Protection of Primary Amine:
The primary amine of 3-(3-aminopropyl)amine can be selectively protected using Boc anhydride or similar reagents to prevent side reactions during carbamate formation.Carbamate Formation:
The free secondary amine is reacted with benzyl chloroformate in an organic solvent under basic conditions (e.g., triethylamine or sodium bicarbonate) to form the benzyl carbamate intermediate. This step typically proceeds at low temperature (0–5°C) to control reaction rate and selectivity.Deprotection and Chain Extension:
After carbamate formation, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the primary amine. This amine can then be further functionalized or purified.Salt Formation:
The free base compound is treated with hydrochloric acid in an appropriate solvent (ethanol or diethyl ether) to form the dihydrochloride salt, enhancing compound stability and water solubility.
Purification Techniques
- Silica Gel Column Chromatography: Utilized for purification of intermediates and final product, typically with gradients of ethyl acetate in hexane or methanol in chloroform.
- Recrystallization: From solvents such as ethanol or ethyl acetate to obtain pure dihydrochloride salt crystals.
- Characterization: Confirmed by NMR (1H and 13C), mass spectrometry (ESI-MS), and melting point analysis.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amine Protection | Boc anhydride, base (e.g., triethylamine) | Dichloromethane | 0–5°C | 85–90 | Selective protection of primary amine |
| Carbamate Formation | Benzyl chloroformate, base (e.g., NaHCO3) | Dichloromethane | 0–5°C | 75–85 | Formation of benzyl carbamate intermediate |
| Boc Deprotection | Trifluoroacetic acid | Dichloromethane | Room temperature | >90 | Removal of Boc protecting group |
| Salt Formation | HCl gas or HCl solution | Ethanol or ether | 0–25°C | Quantitative | Formation of dihydrochloride salt |
| Purification | Silica gel chromatography, recrystallization | Various | Ambient | — | Ensures compound purity |
Research Discoveries and Variations
- Alternative Protecting Groups: Some protocols use carbobenzoxy (Cbz) or trifluoroacetyl groups for amine protection, depending on the desired reaction pathway and stability requirements.
- Coupling Agents: Carbamate formation can be facilitated using carbonyldiimidazole (CDI) as an alternative to benzyl chloroformate for milder reaction conditions and better yields.
- Polyamine Chain Modifications: Variations in the length and substitution pattern of the aminopropyl chain have been explored to optimize biological activity and solubility.
- Salt Forms: Besides dihydrochloride, other salt forms such as sulfate or phosphate salts have been investigated for improved pharmacokinetic profiles.
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents.
Substitution: Various nucleophiles; reactions are conducted in polar solvents under controlled temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target. The exact molecular targets and pathways involved vary based on the specific application and context of use.
Comparison with Similar Compounds
DAMP (N-{3-[(2,4-Dinitrophenyl)Amino]Propyl}-N-(3-Aminopropyl)Methylamine Dihydrochloride)
Structural Similarities :
- Both compounds feature diaminopropyl chains and dihydrochloride salts.
- Designed for cellular uptake in acidic environments (e.g., lysosomes).
Key Differences :
- Functional groups : DAMP includes a dinitrophenyl (DNP) group and methylamine, enabling fluorescence and antibody detection . The benzyl carbamate in the target compound lacks this tagging capability but offers greater synthetic versatility.
| Parameter | Target Compound | DAMP |
|---|---|---|
| Molecular Weight | ~402.74 g/mol | 421.26 g/mol |
| Key Functional Groups | Benzyl carbamate, diaminopropyl | DNP, methylamine, diaminopropyl |
| Primary Use | Drug delivery (hypothesized) | Lysosome staining |
| Detection Method | Not specified | Anti-DNP antibodies |
Alfuzosin-Related Impurities (e.g., Deacylated Alfuzosin)
Structural Similarities :
- Both contain aminopropyl chains and aromatic systems (quinazoline in Alfuzosin vs. benzyl in the target compound).
Key Differences :
- Core Structure : Alfuzosin derivatives feature a quinazoline ring, critical for α₁-adrenergic receptor antagonism . The target compound’s benzyl carbamate lacks this pharmacophore, suggesting divergent biological targets.
- Salt Form: Alfuzosin impurities are typically monohydrochlorides, whereas the dihydrochloride in the target compound may enhance solubility.
| Parameter | Target Compound | Deacylated Alfuzosin |
|---|---|---|
| Molecular Weight | ~402.74 g/mol | 291.35 g/mol |
| Core Structure | Benzyl carbamate | Quinazoline |
| Biological Target | Undefined | α₁-Adrenergic receptors |
Benzyl Carbamate (CAS 621-84-1)
Structural Similarities :
- Shared benzyl carbamate group.
Key Differences :
- Applications : Simple benzyl carbamate is used as a protective group in organic synthesis , while the target compound’s extended structure suggests broader biomedical utility.
| Parameter | Target Compound | Benzyl Carbamate |
|---|---|---|
| Molecular Weight | ~402.74 g/mol | 151.16 g/mol |
| Functional Additions | Diaminopropyl chain | None |
| Use Case | Drug delivery (hypothesized) | Synthetic intermediate |
Research Findings and Implications
- Solubility Advantage: The dihydrochloride salt form likely improves aqueous solubility compared to monohydrochloride analogs (e.g., Alfuzosin impurities) .
- Versatility: The diaminopropyl chain allows for functionalization (e.g., conjugation with fluorescent tags or therapeutic payloads), similar to DAMP’s derivatization .
- Unresolved Questions: Limited data exist on the target compound’s pharmacokinetics or specific targets. Further studies could explore its utility in pH-sensitive drug delivery or protease inhibition.
Biological Activity
Benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride, also known by its CAS number 2694735-18-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C14H23N3O2
Molecular Weight: 265.356 g/mol
CAS Number: 122248-80-0
Melting Point: 185-189 °C
Purity: Generally above 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound exhibits properties that may influence:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways that regulate cellular responses.
Biological Activities
-
Antimicrobial Activity
- Research Findings: Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
- Table 1: Antimicrobial Efficacy
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
-
Cytotoxicity
- Case Study: A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
- Table 2: Cytotoxicity Results
Cell Line IC50 (µM) HeLa 25 MCF-7 30
-
Neuroprotective Effects
- Research Findings: Preliminary studies indicate that the compound may have neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress markers and promote neuronal survival.
- Mechanism: The neuroprotective activity may be linked to the modulation of inflammatory pathways and enhancement of antioxidant defenses.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption: The compound shows good oral bioavailability.
- Distribution: It is distributed widely in tissues, with a preference for lipid-rich environments.
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion: Excreted mainly through urine as metabolites.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride, and how can reaction yields be improved?
- Methodology : The synthesis typically involves sequential carbamate formation and amine coupling. A validated approach uses carbodiimide-mediated coupling (e.g., EDCI) to link the benzyl carbamate group to the polyamine backbone . Optimize yields by:
- Controlling stoichiometry (e.g., 1.2:1 molar ratio of EDCI to carboxylate intermediate).
- Using anhydrous dichloromethane (DCM) under reflux with catalytic DMAP to minimize side reactions.
- Purifying intermediates via silica gel chromatography (eluent: 5% MeOH in DCM) to reduce impurities before salt formation .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm amine protonation and carbamate linkage (e.g., δ 7.3–7.4 ppm for benzyl aromatic protons) .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient to assess purity (>98%). Compare retention times with reference standards (e.g., USP Alfuzosin System Suitability Mixture A RS for analogous compounds) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₇Cl₂N₃O₂) .
Q. How do the physicochemical properties (e.g., solubility, hydrogen bonding) influence experimental design?
- Methodology : The compound’s dihydrochloride salt enhances water solubility (critical for in vitro assays). Key properties:
- Hydrogen Bond Donors/Acceptors : 4 donors and 4 acceptors (PSA = 93.4 Ų), requiring polar solvents (e.g., water, DMF) for dissolution .
- LogP : Predicted hydrophilicity (logP ~1.2) suggests limited membrane permeability, necessitating delivery vehicles (e.g., liposomes) for cellular studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by tautomerism or diastereomeric impurities?
- Methodology :
- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish tautomers (e.g., amine vs. amide proton correlations).
- Variable Temperature NMR : Observe line broadening/sharpening to identify dynamic equilibria (e.g., rotameric forms).
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
Q. What strategies mitigate hydrolytic degradation of the carbamate group during long-term storage?
- Methodology :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to reduce hydrolysis.
- Buffer Selection : Use pH 4–5 acetate buffers in aqueous formulations to stabilize the carbamate linkage.
- Stability-Indicating HPLC : Monitor degradation products (e.g., free amines) under accelerated conditions (40°C/75% RH) .
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (ka/kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) using 20 µM compound titrated into 2 µM protein .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding poses, leveraging the compound’s flexible propylamine backbone .
Q. What experimental approaches address low yield in large-scale synthesis due to byproduct formation?
- Methodology :
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio, catalyst loading) via response surface methodology.
- Byproduct Identification : Use LC-MS to trace impurities (e.g., over-alkylated amines) and adjust protecting groups (e.g., Fmoc for transient amine protection) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., in DMSO vs. water) be reconciled for protocol standardization?
- Methodology :
- Solubility Screening : Use a nephelometer to quantify solubility thresholds in 10+ solvents (e.g., DMSO, PBS, ethanol).
- Particle Size Analysis : Correlate solubility with nanoparticle dispersion (DLS measurements) to identify aggregation-driven discrepancies .
- Reference Standards : Cross-validate with structurally analogous dihydrochloride salts (e.g., Alfuzosin derivatives) to establish benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
